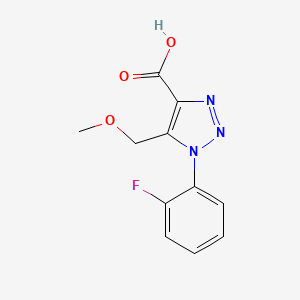
9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Vue d'ensemble
Description
9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine: is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom and an anhydro sugar moiety. These modifications can significantly alter its biological activity and stability, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, 2,5-anhydro-beta-D-arabinofuranose.
Glycosylation: This sugar is then glycosylated with a purine base, specifically 2-fluoro-9H-purin-6-amine, under acidic or basic conditions to form the nucleoside.
Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and catalyst to improve reaction efficiency.
Scale-Up Techniques: Using larger reactors and continuous flow processes to produce the compound in bulk.
Purification: Employing industrial-scale chromatography or crystallization methods to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated purine, while substitution could result in a variety of nucleoside analogs with different substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine is studied for its interactions with enzymes and nucleic acids. It can serve as a probe to understand the mechanisms of DNA and RNA synthesis and repair.
Medicine
Medically, this compound is investigated for its potential antiviral and anticancer properties. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for other bioactive molecules.
Mécanisme D'action
The mechanism of action of 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA function, leading to the inhibition of viral replication or cancer cell proliferation. The fluorine atom enhances its stability and resistance to enzymatic degradation, making it more effective in its biological role.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-9H-purin-6-amine: Lacks the sugar moiety but shares the purine base.
9-(beta-D-Arabinofuranosyl)-2-fluoro-9H-purin-6-amine: Similar but with a different sugar configuration.
9-(2,5-Anhydro-beta-D-arabinofuranosyl)-9H-purin-6-amine: Similar but without the fluorine atom.
Uniqueness
The uniqueness of 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine lies in its combined structural features: the anhydro sugar moiety and the fluorine atom. These modifications confer enhanced stability and biological activity, distinguishing it from other nucleoside analogs.
Propriétés
IUPAC Name |
(1R,3R,4S,7R)-3-(6-amino-2-fluoropurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6-5(17)3(19-9)1-18-6/h2-3,5-6,9,17H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJJNRQUYPMQIS-FJFJXFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(O2)N3C=NC4=C(N=C(N=C43)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](O1)[C@@H](O2)N3C=NC4=C(N=C(N=C43)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203367 | |
| Record name | 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548774-57-8 | |
| Record name | 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548774578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2,5-ANHYDRO-.BETA.-D-ARABINOFURANOSYL)-2-FLUORO-9H-PURIN-6-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXR21931AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1373808.png)


![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)









![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B1373830.png)
